molecular formula C21H15N3O3 B14340619 2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide CAS No. 104705-39-7

2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide

Cat. No.: B14340619
CAS No.: 104705-39-7
M. Wt: 357.4 g/mol
InChI Key: NBJTZENJEARXCL-UHFFFAOYSA-N
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Description

2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxides. The structure of this compound includes a quinoxaline ring fused with a benzene ring and two oxygen atoms attached to the nitrogen atoms, forming a 1,4-dioxide configuration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by oxidation. One common method is the reaction of o-phenylenediamine with benzil in the presence of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid . The reaction is usually carried out in an organic solvent like ethanol or acetic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline N-oxides, amines, and substituted quinoxalines .

Scientific Research Applications

2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide involves the generation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. This leads to DNA damage and apoptosis in cancer cells. The compound targets various molecular pathways, including the inhibition of topoisomerase enzymes and the activation of caspase pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to generate ROS and induce DNA damage makes it a promising candidate for anticancer research .

Properties

CAS No.

104705-39-7

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

1-oxido-4-oxo-N,3-diphenylquinoxalin-4-ium-2-carboxamide

InChI

InChI=1S/C21H15N3O3/c25-21(22-16-11-5-2-6-12-16)20-19(15-9-3-1-4-10-15)23(26)17-13-7-8-14-18(17)24(20)27/h1-14H,(H,22,25)

InChI Key

NBJTZENJEARXCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C3[N+]2=O)[O-])C(=O)NC4=CC=CC=C4

Origin of Product

United States

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